molecular formula C15H20N2O3 B4446465 N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4446465
M. Wt: 276.33 g/mol
InChI Key: HABONSLEWZUNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanisms of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are known to play a role in the immune response to cancer.
Biochemical and Physiological Effects:
N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of angiogenesis. N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has also been shown to increase the permeability of blood vessels in tumors, which may enhance the delivery of chemotherapy drugs to the tumor site.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has also been shown to enhance the effects of radiation therapy and chemotherapy when used in combination with these treatments. However, one limitation of using N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. Another area of interest is the investigation of the optimal dosing and scheduling of N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in combination with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, further research is needed to fully understand the mechanisms of action of N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide and to identify potential biomarkers for predicting response to treatment.

Scientific Research Applications

N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been studied extensively for its potential use as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N,N-diethyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has also been shown to enhance the effects of radiation therapy and chemotherapy when used in combination with these treatments.

properties

IUPAC Name

N,N-diethyl-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-16(5-2)14(18)9-17-12-8-11(3)6-7-13(12)20-10-15(17)19/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABONSLEWZUNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)COC2=C1C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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